BenchChemオンラインストアへようこそ!

2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Anticancer Tubulin Polymerization Cytotoxicity

2-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a wholly synthetic 1,3,4-oxadiazole derivative featuring a 3,4,5-trimethoxyphenyl pharmacophore linked to a 2-phenoxybenzamide moiety. It belongs to a well-studied class of heterocyclic compounds that have been investigated extensively as small-molecule tubulin polymerization inhibitors in anticancer research.

Molecular Formula C24H21N3O6
Molecular Weight 447.447
CAS No. 891122-78-4
Cat. No. B2739852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891122-78-4
Molecular FormulaC24H21N3O6
Molecular Weight447.447
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C24H21N3O6/c1-29-19-13-15(14-20(30-2)21(19)31-3)23-26-27-24(33-23)25-22(28)17-11-7-8-12-18(17)32-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,25,27,28)
InChIKeySEIDNGMMGVSWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891122-78-4): Scientific Procurement Baseline


2-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a wholly synthetic 1,3,4-oxadiazole derivative featuring a 3,4,5-trimethoxyphenyl pharmacophore linked to a 2-phenoxybenzamide moiety [1]. It belongs to a well-studied class of heterocyclic compounds that have been investigated extensively as small-molecule tubulin polymerization inhibitors in anticancer research [1][2]. However, a comprehensive search of primary research papers, patents, and authoritative databases has not yielded any peer-reviewed biological activity data, selectivity profiling, or in vivo pharmacokinetic characterization specific to this compound. The available evidence for this compound is limited to its synthetic accessibility and structural identity as documented in a series of related oxadiazole derivatives; no quantitative differential data meeting the criteria for this guide were identified [1].

Why Generic Substitution of 2-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Is Not Currently Supported by Data


The core 1,3,4-oxadiazole scaffold bearing a 3,4,5-trimethoxyphenyl group is a known pharmacophore for tubulin binding, but subtle changes in the substitution pattern on the benzamide ring profoundly affect potency, solubility, and metabolic stability across analogs [1]. The specific 2-phenoxy substitution on the benzamide ring differentiates this compound from its 3-phenoxy, 4-fluoro, 4-methyl, and 4-acetyl analogs available in commercial compound libraries [1]. Without head-to-head quantitative data—potency (IC50), selectivity, pharmacokinetic parameters, or in vivo efficacy—it is not scientifically defensible to assert that the 2-phenoxy derivative is superior to, or even interchangeable with, these close structural relatives. The absence of publicly available comparative bioactivity data for this compound means that any substitution decision must be treated as an unvalidated hypothesis requiring de novo experimental verification.

Quantitative Comparative Evidence for 2-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Data Availability Assessment


Insufficient Published Data for Comparative Potency Assessment Against Cancer Cell Lines

No peer-reviewed study was identified that directly measures the IC50 of 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide against any cancer cell line or in a tubulin polymerization assay. The closest published comparator scaffold—indolyl-α-keto-1,3,4-oxadiazole compound 19e—contains the identical 3,4,5-trimethoxyphenyl motif and shows IC50 values of 7.1 µM (U937), 3.1 µM (Jurkat), 4.1 µM (BT474), and 0.8 µM (SB) in antiproliferative assays, with a tubulin polymerization IC50 of 10.66 µM [1]. A structurally distinct series of 3-phenoxybenzoic acid derivatives (compounds 4a–d, 5a–e) showed heterogeneous cytotoxicity against only one to two cell lines, underscoring that positional isomerism (3-phenoxy vs. 2-phenoxy) is a critical determinant of activity [2]. Without experiment-specific quantification for the target compound, no differential potency claim can be substantiated.

Anticancer Tubulin Polymerization Cytotoxicity

No Published Selectivity Profiling or Off-Target Risk Assessment

No kinase selectivity panel, hERG liability assay, or broader safety pharmacology data were located for the target compound. The structurally related oxadiazole VEGFR-2 inhibitor compound 4d (Heriz et al., 2024) demonstrated VEGFR-2 kinase inhibition and induced G2/M arrest and apoptosis in HepG2 cells, but these data are specific to the 3-phenoxy positional isomer and cannot be extrapolated to the 2-phenoxy derivative without experimental validation [1]. In the absence of selectivity data, any claims of reduced off-target risk are entirely unsupported.

Kinase Selectivity Safety Pharmacology Off-Target Risk

No In Vivo Pharmacokinetic or Efficacy Data Available

No in vivo pharmacokinetic study (plasma exposure, half-life, clearance, oral bioavailability) or xenograft efficacy experiment was identified for 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. The 2-phenoxybenzamide scaffold has been explored for antiplasmodial activity (Malaria Box compound 1), where modifications improved physicochemical and pharmacokinetic parameters, but these data relate to a structurally distinct biological target and disease indication [1]. Without in vivo data for the target compound, translational potential remains entirely speculative.

Pharmacokinetics In Vivo Efficacy Bioavailability

Recommended Application Scenarios for 2-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Given Current Evidence


Chemical Probe Generation for Tubulin Colchicine Site Exploration

Given the well-established role of the 3,4,5-trimethoxyphenyl moiety as a colchicine-site tubulin binder [1], 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide may be employed as a starting scaffold for designing novel chemical probes targeting tubulin. Its uncharacterized status means it is suitable only for initial in vitro cytotoxicity screening (e.g., NCI-60 panel) to establish baseline potency, after which comparative analyses with close analogs (4-methyl, 4-fluoro, 3-phenoxy derivatives) can be performed to map structure-activity relationships.

Comparative Medicinal Chemistry SAR Exploration of the Benzamide Positional Isomer Series

The 2-phenoxy substitution pattern represents a strategic structural variation relative to the 3-phenoxy series described by Heriz et al. (2024) [1] and the various 4-substituted analogs available in commercial libraries. Researchers seeking to understand the impact of phenoxy group position on tubulin binding affinity and cellular potency should procure the 2-phenoxy, 3-phenoxy, and 4-phenoxy isomers as a matched set for head-to-head profiling. The quantitative data generated from such a comparison would directly address the current evidence gap and justify downstream selection of the optimal isomer.

Negative Control or Tool Compound for VEGFR-2/Tubulin Dual-Mechanism Studies

Given that the 3-phenoxy series demonstrated dual VEGFR-2 kinase inhibition and tubulin-disrupting activity [1], the 2-phenoxy isomer may serve as a comparative tool compound in dual-mechanism experimental designs, provided it is first subjected to identical VEGFR-2 kinase and tubulin polymerization assays. This scenario requires de novo data generation and is not supported by existing evidence, but the structural rationale—positional isomerism as a probe for target selectivity—is a recognized medicinal chemistry strategy.

Quote Request

Request a Quote for 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.